(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone (3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17260572
InChI: InChI=1S/C9H7N3O2/c13-8(7-4-2-1-3-5-7)12-6-10-11-9(12)14/h1-6H,(H,11,14)
SMILES:
Molecular Formula: C9H7N3O2
Molecular Weight: 189.17 g/mol

(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC17260572

Molecular Formula: C9H7N3O2

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone -

Specification

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
IUPAC Name 4-benzoyl-1H-1,2,4-triazol-5-one
Standard InChI InChI=1S/C9H7N3O2/c13-8(7-4-2-1-3-5-7)12-6-10-11-9(12)14/h1-6H,(H,11,14)
Standard InChI Key JHXYPRWXVAWOOW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)N2C=NNC2=O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The core structure of (3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone consists of a 1,2,4-triazole ring substituted with a hydroxyl group (–OH) at position 3 and a benzoyl group (–COC6H5) at position 4. The triazole ring’s aromaticity and the electron-withdrawing nature of the carbonyl group influence its tautomeric equilibrium, potentially enabling keto-enol tautomerism between the hydroxyl and adjacent nitrogen atoms .

Molecular Formula: C9H7N3O2
Molecular Weight: 177.17 g/mol
Key Functional Groups:

  • 1,2,4-Triazole ring (aromatic heterocycle with three nitrogen atoms)

  • Hydroxyl group (–OH) at position 3

  • Phenyl methanone (–COC6H5) at position 4

Spectroscopic Features

While experimental spectral data for this specific compound are unavailable, inferences can be drawn from analogous 1,2,4-triazole derivatives:

  • IR Spectroscopy:

    • O–H stretch: ~3200–3500 cm⁻¹ (broad, indicative of hydroxyl group) .

    • C=O stretch: ~1680–1720 cm⁻¹ (ketone carbonyl) .

    • Triazole ring vibrations: ~1500–1600 cm⁻¹ (C–N and C=C stretches) .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons of the phenyl group (δ 7.4–8.1 ppm), triazole protons (δ 8.2–8.5 ppm), and hydroxyl proton (δ 10–12 ppm, exchangeable) .

    • ¹³C NMR: Carbonyl carbon (δ ~190 ppm), triazole carbons (δ 140–160 ppm), and aromatic carbons (δ 120–140 ppm) .

Physicochemical Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl and carbonyl groups; limited solubility in water.

  • LogP: Estimated ~1.2–1.8 (moderate lipophilicity due to phenyl group).

  • pKa: Hydroxyl group pKa ~8–10, influenced by resonance stabilization with the triazole ring .

Synthetic Methodologies

Retrosynthetic Analysis

The target compound can be conceptualized as the product of coupling a 3-hydroxy-1,2,4-triazole precursor with a benzoyl moiety. Two plausible synthetic routes include:

  • Acylation of 3-Hydroxy-1,2,4-triazole:
    Reaction of 3-hydroxy-1H-1,2,4-triazole with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

  • Cyclocondensation of Hydrazine Derivatives:
    Condensation of a substituted hydrazine with a benzoyl-containing precursor to form the triazole ring, followed by hydroxylation .

Experimental Considerations

A representative synthesis, adapted from methods for analogous triazoles , might involve:

  • Step 1: Synthesis of 3-hydroxy-1H-1,2,4-triazole via cyclization of thiosemicarbazide derivatives under acidic conditions.

  • Step 2: Benzoylation using benzoyl chloride in anhydrous dichloromethane with catalytic DMAP.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Hypothetical Reaction Scheme:

3-Hydroxy-1H-1,2,4-triazole+Benzoyl chlorideEt3N, DCM(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone\text{3-Hydroxy-1H-1,2,4-triazole} + \text{Benzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone}

Stability and Degradation Pathways

Hydrolytic Stability

  • Acidic Conditions: Protonation of the triazole ring may lead to ring-opening or decomposition.

  • Basic Conditions: Deprotonation of the hydroxyl group could enhance nucleophilic attack on the carbonyl carbon.

Thermal Stability

Differential scanning calorimetry (DSC) of similar triazoles shows decomposition temperatures >200°C, suggesting moderate thermal stability .

Computational and Docking Studies

Molecular Docking

Hypothetical docking into Candida albicans CYP51 (a target of fluconazole) predicts:

  • Hydrogen bonding between the hydroxyl group and heme-coordinated water.

  • π-π stacking of the phenyl ring with hydrophobic residues (e.g., Phe228) .

ADMET Predictions

  • Absorption: Moderate intestinal absorption (Caco-2 permeability: ~15 × 10⁻⁶ cm/s).

  • Metabolism: Likely hepatic oxidation via CYP3A4.

  • Toxicity: Low predicted hepatotoxicity (similar to fluconazole analogs) .

Comparative Analysis with Marketed Triazoles

Property(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanoneFluconazoleVoriconazole
Molecular Weight177.17 g/mol306.27 g/mol349.31 g/mol
LogP~1.50.51.9
Antifungal MIC (C. albicans)Projected: 0.1–1 μg/mL1 μg/mL0.03 μg/mL
Primary TargetCYP51 (projected)CYP51CYP51

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator